30- to 100-Fold Enhancement in Receptor Affinity via 6-tert-Butyl Substitution
In a controlled series of S1319 benzothiazolone derivatives evaluated for human β1- and β2-adrenoceptor binding, the incorporation of a tert-butyl group onto the benzothiazolone scaffold resulted in a dramatic 30- to 100-fold increase in binding affinity for both receptor subtypes relative to the parent compound lacking this substitution. In contrast, the addition of an ether side-chain or a benzyl substituent had negligible impact on affinity or efficacy [1].
| Evidence Dimension | Receptor binding affinity change resulting from structural modification |
|---|---|
| Target Compound Data | Tert-butyl substituted S1319 benzothiazolone analog (Compound 1) |
| Comparator Or Baseline | Parent S1319 benzothiazolone lacking 6-substitution |
| Quantified Difference | 30- to 100-fold increase in affinity for both β1- and β2-adrenoceptors |
| Conditions | ³H-CGP12177 whole cell binding assay in CHO cells stably expressing human β1 or β2-AR [1] |
Why This Matters
This provides direct, quantitative evidence that the 6-tert-butyl group is a critical pharmacophoric element for achieving high-affinity receptor engagement on the benzothiazolone scaffold, a benefit not conferred by other common substituents.
- [1] pA2 Online. The effect of alterations to the N-alkyl moiety and benzothiazolone on affinity, efficacy and selectivity of the β2-agonist S1319 at the human β1- and β2-adrenoceptors. Abstract 032P. View Source
